molecular formula C15H25N3O2 B5338594 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No.: B5338594
M. Wt: 279.38 g/mol
InChI Key: CNELLFYESJIWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly known as CPP, is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. CPP has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury.

Mechanism of Action

CPP works by binding to the 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione receptor and blocking the flow of calcium ions into the cell. This results in a reduction in the excitability of the neuron and the inhibition of synaptic plasticity. CPP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurological disorders such as epilepsy and stroke. CPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments. It is a potent and selective 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione receptor antagonist, which makes it an ideal tool for studying the role of this compound receptors in various physiological and pathological processes. However, CPP has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to administer in vivo. Additionally, CPP has been shown to have some toxic effects at high doses.

Future Directions

There are several future directions for research on CPP. One area of interest is the potential therapeutic applications of CPP in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another area of interest is the development of new and more potent 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione receptor antagonists based on the structure of CPP. Finally, there is a need for further research into the biochemical and physiological effects of CPP, particularly in relation to its potential neuroprotective effects.

Synthesis Methods

CPP can be synthesized by the reaction of cyclohexanone with ethyl acetoacetate to form 1,3-cyclohexanedione. The resulting compound is then reacted with piperazine and methyl iodide to form 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.

Scientific Research Applications

CPP is widely used in scientific research to study the role of 1-cyclohexyl-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury.

Properties

IUPAC Name

1-cyclohexyl-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-16-7-9-17(10-8-16)13-11-14(19)18(15(13)20)12-5-3-2-4-6-12/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNELLFYESJIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.